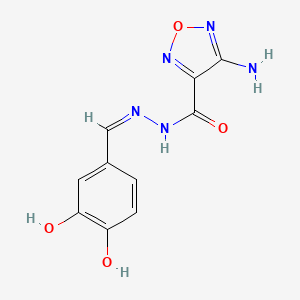![molecular formula C20H31ClN2O2 B6108030 2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6108030.png)
2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the spirocyclic family of compounds and has been synthesized using various methods.
作用机制
The mechanism of action of 2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells. It has also been found to inhibit the replication of certain viruses and bacteria. In addition, it has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of 2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane is its broad-spectrum activity against cancer cells, viruses, and bacteria. However, its mechanism of action is not fully understood, which limits its potential use in clinical settings. Additionally, more research is needed to determine its toxicity and potential side effects.
未来方向
Future research on 2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane could focus on the following areas:
1. Determining the exact mechanism of action of the compound
2. Conducting more preclinical studies to determine its efficacy and toxicity
3. Investigating its potential use in combination with other drugs
4. Studying its potential use in the treatment of other diseases such as HIV and hepatitis
5. Developing more efficient and cost-effective synthesis methods for the compound.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in various fields of research. Its broad-spectrum activity against cancer cells, viruses, and bacteria makes it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
合成方法
The synthesis of 2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been achieved using different methods, including the one-pot method and the multi-step method. The one-pot method involves the reaction of 3-chloro-4-ethoxybenzaldehyde, 2-methoxyethylamine, and cyclohexanone in the presence of a catalyst. The multi-step method involves the synthesis of intermediate compounds, which are then reacted to form the final product.
科学研究应用
2-(3-chloro-4-ethoxybenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit antitumor, antiviral, and antibacterial properties. It has also shown promise in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31ClN2O2/c1-3-25-19-6-5-17(13-18(19)21)14-23-10-8-20(16-23)7-4-9-22(15-20)11-12-24-2/h5-6,13H,3-4,7-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFWZLCFMAGENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CN2CCC3(C2)CCCN(C3)CCOC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B6107952.png)
![3,4-dimethyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6107957.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-iodobenzamide](/img/structure/B6107965.png)
![N-{amino[(4,6,7-trimethyl-2-quinazolinyl)amino]methylene}-2-(benzoylamino)benzamide](/img/structure/B6107967.png)
![7-(3-cyclopentylalanyl)-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6107974.png)

![N-{1-[(dimethylamino)carbonyl]-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B6107999.png)
![N-[3-(methylthio)phenyl]quinuclidin-3-amine](/img/structure/B6108010.png)
![3-[5-(2,4-dichlorophenyl)-2-furyl]-N-3-pyridinylacrylamide](/img/structure/B6108021.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]butanoic acid](/img/structure/B6108028.png)
![{2-[(1-benzyl-1H-benzimidazol-2-yl)thio]ethyl}dimethylamine dihydrochloride](/img/structure/B6108036.png)
![N-(4-methylphenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B6108038.png)
![2-{4-[2,2-dimethyl-3-(4-morpholinyl)propyl]-2-morpholinyl}ethanol](/img/structure/B6108046.png)
